Lobetyolin

説明

特性

IUPAC Name |

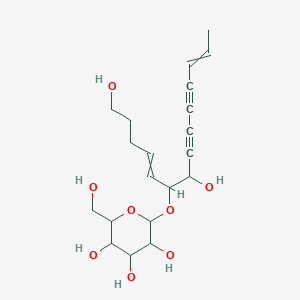

2-(1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMUDYVKKPDZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Regulation of Lobetyolin

Precursor Identification and Elucidation in Lobetyolin Biosynthesis

This compound, a polyacetylene glycoside, is synthesized from key precursor molecules. Research indicates that lobetyol (B12338693) serves as a direct precursor to this compound. fishersci.cawikipedia.org The glycosidic linkage in this compound involves β-D-glucose. fishersci.ca The broader biosynthetic route for this compound in Codonopsis pilosula is intricately linked to several fundamental metabolic pathways, including glycolysis/glycolytic metabolism, gluconeogenesis, the citric acid cycle, fatty acid metabolism, and unsaturated fatty acid biosynthesis. fishersci.cacdutcm.edu.cn

Within the polyacetylene biosynthesis pathway, oleic acid is a crucial starting point, undergoing catalysis to produce crepenynic acid. h-its.org This crepenynic acid then proceeds through a series of dehydrogenation reactions to form the characteristic fatty acid chain of this compound. h-its.org Intermediate compounds such as dehydrocrepenynate acid and 2-Decene-4,6,8-triynoate are also implicated as potential precursor substances in this pathway. fishersci.ca

Enzymatic Machinery and Mechanisms in this compound Formation

The conversion of precursors into this compound is facilitated by a specific enzymatic machinery, with various enzymes playing critical roles in different stages of the biosynthetic pathway.

Characterization of Key Biosynthetic Enzymes and Gene Expression

A pivotal enzyme in the final step of this compound formation is glycosyltransferase (GT). This enzyme is responsible for catalyzing the glycosidic linkage between lobetyol and glucose moieties, leading to the synthesis of this compound. fishersci.ca The pyruvate (B1213749) dehydrogenase complex (PDC) is another enzyme involved, specifically in the conversion of acetoacetate (B1235776) to 2-Hydroxyethylthioester within the broader metabolic network contributing to this compound synthesis. fishersci.cacdutcm.edu.cn

Studies have shown that the expression levels of key enzyme-coding genes within the citric acid cycle, fatty acid metabolism, and starch/sucrose metabolism pathways are significantly upregulated under certain stress conditions, indicating their involvement in this compound biosynthesis. fishersci.cacdutcm.edu.cn Furthermore, genes responsible for glucoside and unsaturated fatty acid chain synthesis are directly linked to the proposed this compound biosynthesis pathway. nih.govplantaedb.com Enzyme genes such as CpUGPase and CpPMK, which are involved in terpenoid and carbohydrate biosynthesis, have also been observed to be regulated in response to elicitors that promote this compound accumulation. wikipedia.orgnih.gov

Substrate Specificity and Catalytic Activities of Biosynthetic Enzymes

While detailed kinetic data on substrate specificity and catalytic activities for all enzymes in this compound biosynthesis are still emerging, the known roles of certain enzymes provide insight into their mechanisms. Glycosyltransferase (GT) exhibits specificity for catalyzing the glycosidic linkage between β-D-glucose and lobetyol alcohol. fishersci.ca In the polyacetylene biosynthesis route, the enzymatic conversion of oleic acid to crepenynic acid, followed by subsequent dehydrogenation reactions, highlights the catalytic activities involved in forming the unique fatty acid chain of this compound. h-its.org The metabolism of oleic acid is closely associated with citric acid and linoleic acid, suggesting interconnected enzymatic activities within these pathways. h-its.org

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The production of this compound is under sophisticated genetic and transcriptomic control, with various regulatory mechanisms influencing the expression of genes involved in its biosynthesis. The differential expression patterns of key enzyme genes in the citric acid cycle, fatty acid metabolism, and starch/sucrose metabolism are intimately associated with this compound biosynthesis. fishersci.cacdutcm.edu.cn

Transcriptome analysis has revealed that environmental stresses, such as continuous cropping, can significantly inhibit this compound content, a phenomenon linked to alterations in the expression of genes responsible for glucoside and unsaturated fatty acid chain synthesis. nih.govplantaedb.com Conversely, the application of elicitors like methyl jasmonate (MeJA) has been shown to promote this compound accumulation by regulating the expression of specific enzyme genes, including phosphomevalonate kinase (CpPMK) and UDP-glucose pyrophosphorylase (CpUGPase). wikipedia.orgh-its.orgnih.gov These findings underscore the dynamic transcriptional responses that modulate this compound production in response to both biotic and abiotic factors.

Environmental and Developmental Influences on this compound Accumulation in Source Plants

This compound is primarily found in Codonopsis pilosula (Dangshen) wikipedia.orgnih.govnih.govlipidmaps.orgdsmz.defishersci.ca, and its presence has also been reported in Campanula medium and Lobelia cardinalis. metabolomicsworkbench.org The accumulation of this compound in these source plants is significantly influenced by a range of environmental and developmental factors.

Environmental conditions such as temperature, light intensity, and soil fertility play a substantial role in impacting this compound accumulation. citeab.com Optimal conditions for this compound content in C. pilosula have been identified, including atmospheric pressure (AP) of 9.1 to 9.3 kPa, 40cm soil mean annual temperature (40cmMAT) between 28.0 °C and 28.5 °C, air relative humidity (ARH) between 65% and 75%, and a soil pH near 9.70. citeab.comacs.org The developmental stage of the plant also affects this compound levels, with optimal accumulation observed between 10 and 50 days after planting (DAP). citeab.comacs.org

Chemical Synthesis and Structural Modifications of Lobetyolin

Total Synthesis Strategies for the Lobetyolin Scaffold

Information regarding the total synthesis of the this compound scaffold is not extensively documented in peer-reviewed literature. The inherent instability of the polyacetylene backbone, coupled with the need for stereocontrolled glycosylation, makes the construction of this compound a formidable synthetic challenge.

Retrosynthetic Approaches to this compound

A definitive, published retrosynthetic analysis for this compound has not been established. Hypothetically, a retrosynthetic strategy would likely involve two primary disconnections: the glycosidic bond and the polyyne chain. This would break the molecule down into a protected glucose derivative and the aglycone, Lobetyol (B12338693). Further disconnection of the Lobetyol backbone would likely proceed via established methodologies for polyacetylene synthesis, such as Cadiot-Chodkiewicz or Glaser-Hay couplings, to yield simpler, commercially available precursors. However, specific applications of these strategies to this compound have not been reported.

Stereoselective Syntheses of this compound and its Stereoisomers

There are no detailed published methods for the stereoselective synthesis of this compound or its stereoisomers. A key challenge in any potential synthesis would be the stereocontrolled formation of the β-glycosidic linkage between the Lobetyol aglycone and the glucose moiety. Standard glycosylation methods would need to be optimized to ensure high stereoselectivity and yield, a non-trivial task given the sensitive nature of the polyacetylene aglycone.

Semisynthesis and Derivatization of this compound Analogues

While the potential for creating analogues of this compound to explore its therapeutic potential is recognized, the literature contains limited examples of its semisynthesis or derivatization. nih.gov

Targeted Chemical Modifications for Bioactivity Profiling

Specific studies detailing targeted chemical modifications of this compound to profile its bioactivity are scarce. Such studies would be invaluable for establishing structure-activity relationships (SAR), potentially identifying which parts of the molecule are crucial for its biological effects. For instance, modification of the terminal alkyne, alterations to the hydroxyl groups on the polyacetylene chain, or changes to the glucose unit could provide insight into its mechanism of action.

Design and Synthesis of Novel this compound Derivatives for Mechanistic Probes

The design and synthesis of novel this compound derivatives to serve as mechanistic probes have not been reported. The presence of a terminal alkyne group in this compound's structure makes it a candidate for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This could theoretically be used to attach fluorescent tags, biotin (B1667282) labels, or other reporter groups, creating powerful tools to investigate its cellular uptake, distribution, and molecular targets. However, the practical application of this approach to this compound has yet to be documented.

Chemoenzymatic and Biocatalytic Approaches to this compound and its Analogues

Currently, there are no published reports on the use of chemoenzymatic or biocatalytic methods for the synthesis of this compound or its analogues. These approaches could offer significant advantages, particularly for achieving high stereoselectivity in the glycosylation step under mild reaction conditions, thereby avoiding the degradation of the unstable polyyne structure. Research into the biosynthetic pathway of this compound in plants like Codonopsis pilosula might eventually lead to the identification of specific glycosyltransferases or other enzymes that could be harnessed for in vitro or whole-cell biocatalytic production. acs.org

Mechanistic Elucidation of Lobetyolin S Biological Activities Preclinical Focus

Structure-Activity Relationship (SAR) Studies of Lobetyolin and its Analogues

Computational Approaches to SAR and Ligand-Target Interactions (e.g., molecular docking)

Computational approaches, particularly molecular docking, play a pivotal role in preclinical drug discovery by providing insights into the binding modes and affinities between small molecules and their biological targets. These in silico methods are crucial for understanding ligand-target interactions, predicting potential therapeutic mechanisms, and informing structure-activity relationship (SAR) studies without extensive experimental synthesis and testing. They help to identify potential drug candidates, elucidate mechanisms of action, and guide lead optimization, significantly reducing the time and cost associated with traditional drug discovery. researchgate.netnih.govsilicos-it.be

Recent computational studies have investigated this compound (LBT), an active ingredient found in traditional medicinal plants such as Codonopsis pilosula and Platycodon grandiflorum, to explore its potential pharmacological targets and mechanisms of action. researchgate.netnih.govnih.govresearchgate.net

Detailed Research Findings from Molecular Docking Studies:

Osteoporosisthis compound's therapeutic potential against bone loss in postmenopausal osteoporosis has also been explored through network pharmacology and molecular docking. Key targets identified in this context include HSP90AA1, EGFR, Estrogen Receptor 1 (ESR1), and Nuclear Factor Kappa B Subunit 1 (NFKB1), which encodes the p50 subunit of the NF-κB transcription factor. Docking studies indicated strong binding affinities between this compound and these core targets, with binding energies below -1.2 kcal/mol considered indicative of significant binding capacity. The strong interaction with NFKB1 suggests this compound's role in regulating immune responses, inflammation, cell survival, and osteoclastogenesis, which are integral to osteoporosis.dovepress.comdovepress.com

Summary of this compound's Molecular Docking Findings

| Target Protein (Gene Name) | Associated Biological Activity/Condition | Binding Affinity/Energy (where specified) | Reference |

| MMP2 | Allergic Rhinitis | Strong binding by intermolecular forces | researchgate.netnih.govresearchgate.net |

| MMP9 | Allergic Rhinitis | Strong binding by intermolecular forces | researchgate.netnih.govresearchgate.net |

| TNF | Allergic Rhinitis | Strong binding by intermolecular forces | researchgate.netnih.govresearchgate.net |

| JUN | Allergic Rhinitis | Strong binding by intermolecular forces | researchgate.netnih.govresearchgate.net |

| EGFR | Allergic Rhinitis, Osteoporosis | Strong binding by intermolecular forces | researchgate.netnih.govresearchgate.net |

| NF-κB (NFKB1) | Cisplatin-induced cytotoxicity, Osteoporosis | -6.5 kcal/mol (for NF-κB protein); Binding energies below -1.2 kcal/mol for NFKB1 (p50 subunit) | nih.govdovepress.comdovepress.com |

| HSP90AA1 | Allergic Rhinitis, Osteoporosis | Strong binding affinities | researchgate.netnih.govresearchgate.netdovepress.comdovepress.com |

| TLR4 | Allergic Rhinitis | Identified as a target | researchgate.netnih.govresearchgate.net |

| ERBB2 | Allergic Rhinitis | Identified as a target | researchgate.netnih.govresearchgate.net |

| CXCR4 | Allergic Rhinitis | Identified as a target | researchgate.netnih.govresearchgate.net |

| KDR | Allergic Rhinitis | Identified as a target | researchgate.netnih.govresearchgate.net |

| ESR1 | Osteoporosis | Strong binding affinities | dovepress.comdovepress.com |

Implications for Structure-Activity Relationship (SAR)

Analytical Methodologies for Lobetyolin Quantification and Detection

Hyphenated Techniques for Comprehensive Lobetyolin Profiling

Hyphenated techniques represent a powerful class of analytical methodologies that combine the strengths of different individual techniques, typically a separation method with a detection or identification method. This integration enhances the ability to identify and characterize compounds, especially in complex mixtures or when dealing with impurities. ijfmr.comijpsjournal.comijarnd.comajrconline.org These methods offer increased sensitivity, specificity, and resolution, enabling the detection and precise quantification of even trace amounts of analytes while providing extensive structural information. ijfmr.comijpsjournal.comijarnd.comajrconline.org

In the context of this compound and similar compounds found in complex natural product extracts, such as those from Chinese medicinal materials, high-performance liquid chromatography (HPLC) coupled with various detectors has become a standard approach. Common detection methods include ultraviolet (UV) detection, evaporative light scattering detection (ELSD), and electrospray ionization-mass spectrometry (ESI-MS). researchgate.net The coupling of liquid chromatography with mass spectrometry (LC-MS) is widely employed for impurity profiling and the identification of metabolites. nih.govnih.gov Furthermore, combining LC-NMR with LC-MS can yield more comprehensive data for the analysis of natural products, offering a synergistic approach to compound characterization.

LC-NMR for Elucidation of Interaction Products and Metabolites

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a particularly valuable hyphenated technique that merges the exceptional separation capabilities of liquid chromatography with the superior structural elucidation power of nuclear magnetic resonance. mdpi.com This combination makes LC-NMR an indispensable tool for the separation and detailed structural identification of unknown compounds within complex mixtures, including natural products and their metabolites. mdpi.comwisdomlib.org

NMR spectroscopy provides rich structural information through the analysis of chemical shifts, allowing for precise molecular-level characterization. mdpi.com LC-NMR is highly effective for detecting complex metabolites in biological samples and is instrumental in identifying potential biomarkers. A key advantage of this technique is its ability to differentiate between isomers and to identify compounds without requiring reference standards. wisdomlib.org

Technological advancements have significantly improved LC-NMR, leading to the development of capillary LC-NMR (capLC-NMR). This mode is particularly promising for high-throughput analysis of natural products and their metabolites, offering enhanced spectral quality. mdpi.com The introduction of cryoflow NMR probes has further boosted the sensitivity of on-line NMR, facilitating the detection of new metabolites even with reduced sample quantities. nih.gov While LC-NMR streamlines the process by eliminating the need for separate chromatographic isolation steps, it is important to consider that this convenience may involve certain compromises in the performance of each individual technique. In some cases, traditional HPLC purification followed by conventional tube NMR can still be a viable and effective alternative. nih.gov LC-NMR finds extensive application in metabolism research and the study of biomolecules. wisdomlib.org

The following table summarizes key aspects and applications of LC-NMR:

Table 1: Key Aspects and Applications of LC-NMR in Compound Elucidation

| Aspect/Application | Description | Benefit |

| Principle | Combines LC separation with NMR structural elucidation. mdpi.com | Provides both separation and detailed structural information in one workflow. mdpi.com |

| Metabolite Analysis | Suitable for detecting and identifying complex metabolites in biological samples. | Crucial for understanding metabolic pathways and identifying potential markers. |

| Isomer Differentiation | Capable of distinguishing between isomeric compounds. wisdomlib.org | Enables precise structural assignment where other methods may fall short. wisdomlib.org |

| Unknown Compound Elucidation | Powerful for structural identification of unknown compounds in mixtures. mdpi.comwisdomlib.org | Reduces the need for tedious isolation steps for structural characterization. nih.gov |

| Sensitivity Enhancements | Cryoflow NMR probes increase sensitivity, detecting new metabolites with less material. nih.gov | Improves detection limits and conserves valuable samples. nih.gov |

| Natural Product Analysis | Highly efficient for analyzing complex plant extracts and identifying new compounds. | Accelerates the discovery and characterization of bioactive natural products. |

Sample Preparation Strategies for this compound Extraction and Purification from Biological Matrices

Effective sample preparation is a critical initial stage in bioanalysis, encompassing sample treatment, clean-up, and preconcentration steps prior to the final separation, detection, and quantification of an analyte. mdpi.comnih.gov The primary objective of these strategies is to yield extracts that are highly suitable for quantitative analysis, characterized by high recovery rates of the target compound and efficient removal of interfering substances from the complex biological matrix. mdpi.com

Several established methods are commonly employed for the extraction and purification of compounds like this compound from biological matrices:

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of analytes between two immiscible solvents based on their differential solubilities. mdpi.comchromatographyonline.com While effective, LLE can be a slow, manual, and low-throughput process, which may limit its applicability in high-volume analytical workflows. waters.com

Solid-Phase Extraction (SPE): SPE is a versatile technique where analytes are selectively retained on a solid sorbent material within a cartridge, followed by their elution. mdpi.comchromatographyonline.com It is highly effective for preconcentrating samples and removing matrix interferences. mdpi.comchromatographyonline.com SPE is generally more amenable to automation and offers higher throughput compared to LLE. nih.govwaters.com

Protein Precipitation (PP): This is a relatively simple and rapid procedure often used as an initial clean-up step, particularly when handling a large number of biological samples. mdpi.com Acetonitrile and hydrochloric acid are frequently utilized as agents to precipitate proteins from biological fluids. mdpi.com Following protein precipitation, the supernatant can be directly analyzed or subjected to further purification.

Microextraction Techniques: Modern analytical chemistry is seeing the development of various microextraction techniques, which aim to reduce solvent consumption and sample volume while maintaining efficiency. mdpi.comnih.gov

QuEChERS Methodology: Originally developed for pesticide residue analysis in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is increasingly being adapted for biological samples. mdpi.com It is particularly useful for the simultaneous removal of proteins and fats and is often combined with dispersive SPE (d-SPE) to achieve satisfactory recovery rates and purified, preconcentrated samples. mdpi.com

Pre-concentration steps are frequently necessary because the concentrations of target analytes, such as this compound, in biological matrices are often very low (e.g., in nanogram per milliliter or nanogram per gram ranges). mdpi.comchromatographyonline.com Furthermore, biological samples contain numerous endogenous chemicals that, if co-extracted, can interfere with the identification and quantification of the analytates. mdpi.com For highly complex matrices, such as breast milk, the use of internal standards (e.g., isotopically labeled compounds) and enzymatic hydrolysis (e.g., with β-glucuronidase to break down conjugates) may be incorporated into the sample preparation protocol to improve accuracy and reduce viscosity. mdpi.com

The following table outlines common sample preparation techniques used for extraction and purification from biological matrices:

Table 2: Common Sample Preparation Techniques for Biological Matrices

| Technique | Description | Advantages | Considerations |

| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible solvents. mdpi.comchromatographyonline.com | Effective for selective extraction based on solubility. chromatographyonline.com | Can be slow, manual, and low-throughput. waters.com |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent, followed by elution. mdpi.comchromatographyonline.com | Efficient for preconcentration and interference removal; more automation-friendly. chromatographyonline.comwaters.com | Requires optimization of sorbent and elution conditions. waters.com |

| Protein Precipitation (PP) | Uses solvents (e.g., acetonitrile) or acids to precipitate proteins. mdpi.com | Simple, fast, and suitable for high-throughput analysis. mdpi.com | May not remove all interferences; requires subsequent separation. |

| QuEChERS | "Quick, Easy, Cheap, Effective, Rugged, and Safe" method, often with d-SPE. mdpi.com | Effective for simultaneous removal of proteins and fats; good recovery. mdpi.com | Primarily developed for food, adaptation for biological matrices may require specific optimization. |

| Enzymatic Hydrolysis | Use of enzymes (e.g., β-glucuronidase) to break down conjugated analytes. mdpi.com | Essential for determining total analyte concentrations (free + conjugated). mdpi.com | Adds a step to the workflow; enzyme compatibility with matrix. |

Pharmacokinetics and Biotransformation of Lobetyolin Preclinical Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

ADME studies are a critical component of drug development, evaluating how a drug is absorbed into the bloodstream, distributed throughout the body, metabolized, and ultimately eliminated criver.combeckman.comsygnaturediscovery.com.

Studies in rats have provided insights into the oral bioavailability and gastrointestinal absorption of lobetyolin. Following oral administration of pure this compound at a dose of 10 mg/kg in rats, the peak plasma concentration (Cmax) was observed at 60.1 ± 33.1 ng/mL, reaching this maximum at a time (Tmax) of 1.0 ± 0.6 hours scielo.brscielo.br. The area under the concentration-time curve (AUC0–t) was 212.4 ± 172.9 ng h/mL, and the AUC0–∞ was 253.8 ± 192.6 ng h/mL scielo.brscielo.br.

The oral bioavailability of pure this compound in rats was found to be low, at only 3.90% researchgate.netnih.gov. However, when administered as part of a Codonopsis pilosula extract, the bioavailability increased to 6.97% researchgate.netnih.gov. This low bioavailability suggests that this compound may be poorly absorbed or extensively metabolized in rats researchgate.netnih.gov. In vitro intestinal sac assays in rats classified this compound as a hypertonic compound, indicating its permeability nih.gov.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax | 60.1 ± 33.1 | ng/mL | scielo.brscielo.br |

| Tmax | 1.0 ± 0.6 | h | scielo.brscielo.br |

| AUC0–t | 212.4 ± 172.9 | ng h/mL | scielo.brscielo.br |

| AUC0–∞ | 253.8 ± 192.6 | ng h/mL | scielo.brscielo.br |

| Oral Bioavailability (Pure this compound) | 3.90% | % | researchgate.netnih.gov |

| Oral Bioavailability (C. pilosula extract) | 6.97% | % | researchgate.netnih.gov |

Specific detailed tissue distribution profiles for this compound in preclinical organ systems are not extensively reported in the available literature. However, for related polyacetylene compounds from Codonopsis Radix, such as FCPA, it has been noted that their tissue distribution is wide researchgate.net. Further dedicated studies are required to fully elucidate the distribution pattern of this compound across various preclinical organ systems.

This compound, along with other polyacetylenes like lobetyol (B12338693) and lobetyolinin (B1588179) from Codonopsis Radix, undergoes extensive metabolic transformations researchgate.netnih.gov. The primary metabolic pathways identified include oxidation, glucuronidation, and glutathione (B108866) conjugation researchgate.netnih.gov. Research has identified 30 metabolites of this compound in various samples nih.gov.

It is important to note that this compound has been observed to be unstable upon hydrolysis researchgate.net. For the structurally related compound lobetyol, studies using recombinant human cytochrome P450 (CYP) enzymes and chemical inhibition experiments confirmed that CYP2C19, CYP1A1, CYP2C9, and CYP1A2 are the major isozymes responsible for mediating its metabolism researchgate.netnih.gov. While this provides insight into the metabolism of similar polyacetylenes, direct confirmation for this compound by these specific enzymes requires further investigation.

The elimination kinetics of this compound in rats show an elimination half-life (t1/2) of 2.2 ± 1.1 hours scielo.brscielo.br. The mean residence time (MRT0-t) in rats was 2.8 ± 1.0 hours scielo.brscielo.br. For related compounds like lobetyol, bile has been identified as a main route of excretion researchgate.net. Generally, in preclinical ADME studies, drugs and their metabolites are primarily excreted via urine and feces biotechfarm.co.ilbioivt.com.

Enzyme Kinetics of this compound Metabolism in Preclinical Models

While specific enzyme kinetic parameters (e.g., Km, Vmax) detailing the metabolism of this compound by drug-metabolizing enzymes are not explicitly detailed in the available preclinical literature, some information regarding its interaction with enzymes is present.

This compound has been shown to weakly inhibit xanthine (B1682287) oxidase (XO) activity in vitro and in vivo in potassium oxonate-induced hyperuricemic mice researchgate.netmedchemexpress.com. This inhibition occurs via a mixed-type mechanism researchgate.net. This indicates that this compound can modulate the activity of certain enzymes, which is relevant for understanding its pharmacological effects and potential drug-drug interactions. As mentioned previously, for the related compound lobetyol, CYP2C19, CYP1A1, CYP2C9, and CYP1A2 were identified as major isozymes mediating its metabolism researchgate.netnih.gov.

Drug-Drug Interaction Potential of this compound in Preclinical Systems

The assessment of drug-drug interaction (DDI) potential is a critical aspect of preclinical development to identify how a new drug might affect or be affected by other co-administered medications europa.eucriver.com. Preclinical DDI studies often involve in vitro assays, particularly focusing on cytochrome P450 (CYP450) enzymes, followed by in vivo studies in animal models europa.eucriver.comnih.gov.

For this compound, its demonstrated weak inhibition of xanthine oxidase activity in vitro and in vivo suggests a potential for drug-drug interactions if co-administered with other drugs that are also substrates for or metabolized by xanthine oxidase researchgate.netmedchemexpress.com. However, comprehensive preclinical studies specifically investigating this compound's potential to inhibit or induce major CYP450 enzymes (which metabolize a large proportion of drugs) or its interaction with drug transporters are not detailed in the current search results. General principles of DDI assessment emphasize evaluating the investigational drug as both a perpetrator (inhibitor/inducer) and a victim (substrate) of such interactions criver.com.

Advanced Research Perspectives and Future Directions for Lobetyolin

Omics Technologies in Lobetyolin Research

Omics technologies, including metabolomics, proteomics, and transcriptomics, are instrumental in providing a holistic understanding of this compound's effects at a systemic level. These methodologies enable the identification of global changes in metabolites, proteins, and gene expression in response to this compound, offering deep insights into its mechanisms of action and biosynthesis pathways dovepress.comcdutcm.edu.cn.

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, plays a crucial role in understanding both the biosynthesis of this compound and its mechanistic actions researchgate.net. Research has utilized metabolomics to investigate the regulatory mechanisms governing this compound synthesis in Codonopsis pilosula, particularly under environmental stressors like continuous cropping uni.lu. This has revealed a close link between this compound biosynthesis and the expression of genes involved in glucoside and unsaturated fatty acid chain synthesis uni.lu.

Regarding its mechanistic action, metabolomics contributes to the understanding of how this compound modulates cellular metabolism. For instance, studies have evidenced that this compound downregulates glutamine metabolism, leading to a reduction in both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) nih.govmims.comnih.gov. This disruption of glutamine metabolism is a key factor contributing to this compound's ability to induce apoptosis and inhibit tumor growth nih.govmims.comnih.gov.

Proteomics, the large-scale study of proteins, and transcriptomics, the study of RNA transcripts, are vital for dissecting the molecular mechanisms of this compound at the gene and protein expression levels. Transcriptomic analyses have been employed to understand the impact of continuous cropping on Codonopsis pilosula, identifying differentially expressed genes associated with plant-pathogen interactions, MAPK signal transduction, and lignin (B12514952) synthesis pathways nih.gov.

More directly related to this compound's pharmacological effects, RNA-sequencing (RNA-seq) analysis has demonstrated that this compound significantly downregulates the expression of genes involved in cytokine-cytokine receptor interaction, including tumor necrosis factor (Tnf), interleukin-1 beta (Il1b), and interleukin-1 alpha (Il1a) researchgate.net. Furthermore, it has been shown to inhibit the toll-like receptor signaling pathway in macrophages researchgate.net. Proteomics complements these findings by providing insights into the actual protein expression profiles and post-translational modifications, which are critical for understanding drug resistance and identifying therapeutic targets. This compound's impact on mRNA and protein expression, such as that of ASCT2, highlights the utility of these omics approaches in revealing its molecular targets nih.govmims.com. Future research aims to leverage advanced methodologies, including transcriptomics and single-cell omics, for a more systematic investigation of the pathways affected by this compound.

Nanotechnology Applications for this compound Delivery in Preclinical Settings

Nanotechnology offers promising avenues for enhancing the delivery and efficacy of therapeutic compounds like this compound in preclinical settings. Nanoparticle-based drug delivery systems are designed to improve drug stability, biocompatibility, and bioavailability, while also enabling targeted delivery to specific cells or tissues.

These systems can exploit both passive and active targeting mechanisms. Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to their leaky vasculature and impaired lymphatic drainage. Active targeting involves engineering nanoparticles with specific ligands (e.g., antibodies or peptides) on their surface that recognize and bind to receptors overexpressed on target cells, thereby increasing drug concentration at the desired site and reducing systemic toxicity. Common types of nanocarriers include polymeric nanoparticles, such as polylactic-co-glycolic acid (PLGA), and lipid-based nanoparticles. While the general principles and advantages of nanotechnology for natural product delivery are well-established, specific preclinical studies detailing the delivery of this compound via nanotechnology are an area of ongoing exploration to enhance its therapeutic potential and optimize its pharmacokinetic profile dovepress.com.

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and mechanistic studies, offering insights into the structural, energetic, and dynamic properties of this compound and its interactions with biological targets acs.orgcdutcm.edu.cn.

Molecular Dynamics (MD) simulations are powerful computational techniques that provide atomic-level detail of molecular motion over time, allowing researchers to study the conformational flexibility and dynamics of drug-target complexes. For this compound, molecular docking analyses have revealed strong binding affinities with specific proteins, such as the NF-κB protein, with a reported docking fraction of -6.5 kcal/mol. This indicates a favorable interaction and suggests a potential mechanism of action via the NF-κB signaling pathway.

MD simulations are crucial for assessing the conformational characteristics and stability of this compound in various environments and when interacting with target molecules. Such simulations, often combined with network pharmacology, have been employed to predict and elucidate the targets and mechanisms of this compound in conditions like allergic rhinitis and osteoporosis. These computational approaches help to visualize and understand how this compound binds to proteins and induces conformational changes that lead to its observed biological effects.

Quantum Chemistry (QC) calculations delve into the electronic structure of molecules, providing fundamental insights into their reactivity and interaction potentials. These calculations are particularly valuable for elucidating the precise structures and stereochemistry of complex natural products like this compound and its analogs nih.gov.

QC methods can predict chemical reactivity and selectivity by identifying nucleophilic and electrophilic sites within the molecule. Furthermore, they are used to calculate molecular electrostatic potentials (MEPs), which are crucial for understanding how this compound interacts with other molecules, including through hydrogen bonding, π-π stacking, and other electrostatic forces. Quantum chemical modeling also contributes to structure-activity relationship (SAR) studies of polyacetylenes, allowing researchers to correlate specific structural features of this compound with its biological activities acs.org. This level of theoretical understanding is vital for rational drug design and for predicting the behavior of this compound in complex biological systems.

Development of Novel this compound Analogues as Research Tools and Probes

The structural features of this compound and its analogues are crucial for their biological activities, making them valuable candidates for the development of novel research tools and probes. This compound (LBT) is a polyacetylene glycoside, while its structural counterparts include lobetyolinin (B1588179), a bis-glucosylated form, and lobetyol (B12338693), the aglycone plantaedb.comnih.govcdutcm.edu.cnnih.gov. These compounds exhibit distinct properties that can be exploited in targeted research.

The polyacetylene backbone present in LBT and its analogues is fundamental for their interaction with cellular membranes and subsequent cellular uptake nih.govnih.gov. Conversely, the glycoside moiety, such as the glucose unit in LBT, plays a significant role in enhancing solubility and contributing to target specificity nih.govnih.gov. For instance, lobetyol, being the aglycone, demonstrates increased lipophilicity and cytotoxic potency compared to LBT nih.govnih.gov. Lobetyolinin, the bis-glucosylated form, retains bioactivity but may exhibit altered pharmacokinetic profiles due to the additional sugar moiety nih.govnih.gov.

A key structural feature, the conjugated diyne system within these compounds, has been identified as essential for their inhibitory effects on ASCT2 (Alanine-Serine-Cysteine Transporter 2) and subsequent disruption of metabolic pathways nih.govnih.gov. This specific interaction highlights the potential of these analogues to serve as probes for studying amino acid transport and cellular metabolism.

Further research into polyacetylene glycosides, including pratialin B (a triglucoside derivative of LBT), is warranted to fully elucidate their anticancer properties and mechanisms, particularly concerning their role as modulators of amino acid transport cdutcm.edu.cn. Compounds structurally similar to LBT, such as cordifolioidyne C, also present promising avenues for investigation into their precise modes of action cdutcm.edu.cn. Moreover, this compound analogues have shown the ability to inhibit mucus secretion in airway epithelial cells, suggesting their utility as tools for studying respiratory conditions jk-medical.com.

The table below summarizes key structural analogues of this compound and their notable characteristics:

| Compound Name | Structural Relationship to this compound | Key Characteristics |

| Lobetyol | Aglycone (lacks glucose moiety) | Increased lipophilicity, higher cytotoxic potency nih.govnih.gov |

| Lobetyolinin | Bis-glucosylated form | Retains bioactivity, potential for altered pharmacokinetics nih.govnih.gov |

| Pratialin B | Triglucoside derivative | Polyacetylene phytochemical with potential anticancer utility cdutcm.edu.cn |

| Cordifolioidyne C | Structurally very close to LBT | Potential for investigating amino acid transport modulation cdutcm.edu.cn |

Unexplored Biological Activities and Mechanistic Therapeutic Potential (Preclinical and Fundamental Research)

This compound exhibits a broad spectrum of biological activities, with ongoing preclinical and fundamental research uncovering its intricate mechanistic therapeutic potential across various disease states.

Anti-inflammatory and Immunomodulatory Effects

This compound possesses significant anti-inflammatory properties, which are thought to be mediated through the inhibition of pro-inflammatory cytokines and the suppression of oxidative stress pathways nih.govnih.gov. Studies have shown that LBT can effectively protect against lipopolysaccharide (LPS)-induced sepsis in mice by downregulating the production of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophages researchgate.netdovepress.comjkchemical.com. Furthermore, LBT has been observed to mitigate lung and liver tissue damage, characterized by reduced inflammatory cell infiltration researchgate.netdovepress.com. Its mechanism involves the modulation of various signaling pathways associated with oxidative stress and inflammation nih.govnih.gov. Network pharmacology and molecular docking studies have also indicated that LBT can intervene in allergic rhinitis by targeting multiple pathways, including those involving TNF, EGFR, MMP9, TLR4, ERBB2, JUN, CXCR4, HSP90AA1, KDR, and MMP2 uni-freiburg.de.

Anticancer Mechanisms

This compound demonstrates broad-spectrum anticancer activity, particularly against gastric cancer plantaedb.comnih.govcdutcm.edu.cnacs.org. A primary mechanism involves the disruption of glutamine metabolism through the downregulation of ASCT2 (Alanine-Serine-Cysteine Transporter 2) expression plantaedb.comnih.govcdutcm.edu.cnnih.govacs.org. This action starves cancer cells of a crucial nutrient, leading to induced apoptosis and inhibition of tumor growth plantaedb.comnih.govcdutcm.edu.cnnih.govacs.org. LBT has shown selective cytotoxicity against tumor cells with minimal effects on normal cells, suggesting a favorable therapeutic window nih.gov.

Beyond ASCT2 inhibition, LBT modulates several other critical signaling pathways involved in cancer progression:

MAPK Pathway: Lobetyol, a related compound, has been shown to activate the MAPK pathway, leading to G1/S cell cycle arrest and apoptosis in gastric cancer cells plantaedb.com. LBT itself has been found to target the MAPK pathway.

NF-κB and PI3K/Akt Pathways: LBT targets the NF-κB and PI3K/Akt pathways, which are central to cell survival, proliferation, and inflammation nih.gov.

DUSP1-ERK1/2 Signaling: In hepatocellular carcinoma (HCC) cells, LBT induces cell growth inhibition and mitochondria-dependent apoptosis by upregulating dual specificity phosphatase-1 (DUSP1) expression and subsequently decreasing ERK1/2 phosphorylation.

AKT/GSK3β/c-Myc Pathway: LBT modulates the AKT/GSK3β/c-Myc signaling pathway in gastric cancer cells, further contributing to its anti-proliferative and pro-apoptotic effects.

Preclinical studies have demonstrated LBT's efficacy against various cancer types:

Gastric Cancer: LBT suppresses proliferation and induces apoptosis in MKN45 and MKN28 gastric cancer cells by downregulating ASCT2 and modulating the AKT/GSK3β/c-Myc pathway plantaedb.comcdutcm.edu.cnacs.org.

Colorectal Cancer: LBT induces apoptosis in HCT116 colon cancer cells by inhibiting ASCT2-mediated glutamine metabolism plantaedb.com.

Breast Cancer: LBT exhibits anticancer activity in MDA-MB-231 and MDA-MB-468 breast cancer cells through ASCT2 suppression-induced apoptosis.

Hepatocellular Carcinoma: LBT induces cell death in HepG2 and Huh7 HCC cells via the DUSP1-mediated ERK1/2 inhibition pathway.

Lung Cancer: LBT enhances the efficacy of cisplatin (B142131) in lung cancer models by inhibiting epithelial-mesenchymal transition.

Antioxidant Properties

This compound acts as a potent antioxidant by scavenging free radicals and reducing oxidative stress nih.govnih.govnih.govdovepress.com. It contributes to comprehensive protection against oxidative stress across multiple biological systems, often synergistically with other phytochemicals nih.gov.

Neuroprotective Effects

LBT exhibits neuroprotective effects nih.gov. It has been shown to protect BV2 microglial cells from damage induced by oxygen-glucose deprivation/reperfusion (OGD/R) by regulating BV2 phenotypic polarization and reducing inflammatory responses researchgate.netdovepress.comjkchemical.com.

Antigout and Xanthine (B1682287) Oxidase Inhibition

This compound is a weak inhibitor of xanthine oxidase (XO) activity, operating via a mixed-type mechanism. In in vivo studies, oral administration of LBT at 50 mg/kg significantly reduced hepatic XO activity, suggesting its potential in managing hyperuricemia and gout.

Bone Health and Osteoporosis

Preclinical research indicates that LBT has a dual effect on bone remodeling, simultaneously inhibiting osteoclast-mediated bone resorption and promoting osteoblast-driven bone formation nih.govnih.gov. Specifically, LBT suppresses osteoclastogenesis and alleviates bone loss in ovariectomy-induced osteoporosis (PMOP) by hindering p50/p65 nuclear translocation and downstream NFATc1/c-Fos expression, and by inhibiting RANKL-activated NF-κB signaling nih.govnih.gov.

Cardioprotective Activities

LBT demonstrates cardioprotective effects nih.govresearchgate.netdovepress.com. It exerts a cardioprotective effect in cardiorenal syndrome type 4 by inhibiting osteopontin (B1167477) through the activation of the JNK signaling pathway. Additionally, LBT exhibits anti-arrhythmic activity researchgate.netdovepress.com.

Angiogenesis Modulation

LBT has been reported to stimulate angiogenesis, leading to vascular morphological abnormalities, while maintaining low toxicity researchgate.netdovepress.com. This suggests its potential in conditions requiring vascular repair or formation.

Conclusion and Outlook on Lobetyolin Research

Synthesis of Major Research Advances in Lobetyolin Studies

Recent research has significantly advanced our understanding of this compound's biological activities and underlying mechanisms. Major breakthroughs include its demonstrated efficacy in various therapeutic areas:

Anti-inflammatory and Immunomodulatory Effects: this compound exhibits potent anti-inflammatory properties, mediated through the inhibition of pro-inflammatory cytokines and suppression of oxidative stress pathways frontiersin.orgdovepress.comtandfonline.com. It has been shown to protect against LPS-induced sepsis by downregulating inflammatory cytokine production in macrophages frontiersin.org.

Anticancer Activities: this compound demonstrates broad-spectrum anticancer effects against several cancer types, including gastric, breast, lung, and colon cancers frontiersin.orgnih.govresearchgate.netkib.ac.cntmrjournals.comfrontiersin.org. A key mechanism involves the downregulation of Alanine-Serine-Cysteine Transporter 2 (ASCT2), which disrupts glutamine metabolism in cancer cells, leading to apoptosis and inhibition of tumor growth nih.govresearchgate.netkib.ac.cntmrjournals.com. It has also been shown to regulate the AKT/GSK3β/c-Myc signaling pathway in gastric cancer cells nih.gov.

Bone Metabolism Regulation: Recent studies highlight this compound's dual effect on bone remodeling. It effectively suppresses osteoclastogenesis (bone resorption) by hindering NF-κB signaling (specifically p50/p65 nuclear translocation and downstream NFATc1/c-Fos expression) and promotes osteoblast-driven bone formation, thereby alleviating bone loss in models of ovariectomy-induced osteoporosis dovepress.comnih.gov.

Antioxidant Properties: this compound possesses significant antioxidant activities, contributing to its protective roles in various physiological contexts frontiersin.orgtandfonline.com.

Cardioprotective Effects: Research indicates this compound's cardioprotective potential, including its ability to alleviate cardiac dysfunction by inhibiting osteopontin (B1167477) expression through the JNK signaling pathway frontiersin.orgnih.gov.

Other Pharmacological Activities: this compound has also shown promise in inhibiting xanthine (B1682287) oxidase activity, which is relevant for hyperuricemia and gout tandfonline.commdpi.com. It has also been reported to have neuroprotective effects and promote angiogenesis and neuronal development scielo.br.

The identification of specific molecular targets and pathways, such as NF-κB, MAPK, PI3K/Akt, and ASCT2, has provided a more mechanistic understanding of this compound's actions nih.govdovepress.comnih.gov.

Persistent Challenges and Knowledge Gaps in this compound Investigation

Despite the significant progress, several challenges and knowledge gaps persist in this compound research, hindering its full translational potential:

Pharmacokinetic Optimization and Long-term Safety: Prior to clinical implementation, there is a crucial need for pharmacokinetic optimization and comprehensive long-term safety monitoring of this compound nih.gov. While some studies suggest low toxicity, more extensive investigations are required scielo.brresearchgate.net.

Multi-target Mechanisms: Although specific pathways have been identified, this compound's potential multi-target mechanisms are not yet fully elucidated nih.gov. Further research is needed to understand the complex interplay of its effects on various biological systems.

Biosynthesis and Content Variability: The biosynthesis of this compound in its source plants, particularly Codonopsis pilosula, is a complex process regulated by multiple factors, leading to variable content depending on cultivation areas and growth stages mdpi.commdpi.commdpi.comscispace.com. This variability poses challenges for standardization and consistent quality control of this compound-containing herbal products researchgate.netresearchgate.nettandfonline.com.

Lack of Systematic Clinical Trials: Despite promising preclinical findings, there is a clear gap in systematic clinical evaluations for many of this compound's potential therapeutic applications nih.govmdpi.com. More clinical trials are needed to establish its safety and efficacy in humans across different diseases dovepress.com.

Active Pharmaceutical Ingredient and Molecular Mechanisms: Further research is needed to fully elucidate the active pharmaceutical ingredients and detailed molecular mechanisms involved in some of its observed therapeutic effects frontiersin.org.

Resource Development and Utilization: While this compound is a key component, its resource development and utilization, as well as the synthesis mechanisms of its active ingredients, are not yet well-studied tandfonline.com.

Future Trajectories for this compound-Related Academic Inquiry and Innovation

Future research on this compound should focus on addressing the identified challenges and expanding its therapeutic potential:

Advanced Mechanistic Studies: Leveraging advanced methodologies, such as transcriptomics, proteomics, and single-cell omics, will be crucial to systematically investigate the intricate pathways modulated by this compound, including its effects on the bone marrow microenvironment, macrophage polarization, reactive oxygen species (ROS) activation, and immune cell dysregulation nih.gov.

Preclinical and Clinical Translation: Rigorous validation of this compound's therapeutic efficacy in diverse and relevant preclinical models is essential. This should be followed by well-designed, comprehensive clinical trials to establish its safety, optimal dosing, and efficacy in human patients for specific indications, especially in areas like osteoporosis, sepsis, and various cancers dovepress.comnih.govmdpi.com.

Pharmacokinetic and Pharmacodynamic Profiling: Detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its formulation, delivery, and to predict potential drug interactions and toxicity in a clinical setting scielo.brnih.gov.

Structure-Activity Relationship (SAR) Studies and Analog Development: Further investigation into the structure-activity relationships of this compound and its analogs could lead to the design and synthesis of more potent, selective, and bioavailable derivatives with improved therapeutic profiles researchgate.netkib.ac.cn.

Quality Control and Standardization: Research into optimizing cultivation practices and developing robust analytical methods will be vital to ensure consistent quality and content of this compound in Codonopsis pilosula and its extracts, facilitating its broader application in medicine researchgate.netmdpi.comscispace.comresearchgate.net.

Combination Therapies: Exploring this compound's potential as an adjuvant therapy in combination with existing conventional treatments (e.g., chemotherapy for cancer) could lead to synergistic effects and reduced side effects frontiersin.orgmdpi.comsemanticscholar.org.

Exploration of Novel Applications: Continued exploration of this compound's diverse biological activities may uncover new therapeutic applications beyond those currently investigated, such as its potential in metabolic disorders or other inflammatory conditions opensciencepublications.com.

Molecular Biology and Biotechnology Integration: Integrating molecular biology research and biotechnological approaches could provide deeper insights into this compound's synthesis and allow for potential bioengineering strategies to enhance its production or modify its properties tandfonline.com.

Q & A

Basic Research: How can researchers optimize Lobetyolin extraction from plant sources?

Methodological Answer:

this compound extraction efficiency depends on solvent selection, pretreatment, and synergistic techniques. Homogenate pretreatment combined with ultrasonic-microwave extraction (UME) significantly improves yield. Key parameters include:

- Ethanol concentration : 58% ethanol maximizes solubility .

- Microwave power and time : 580 W for 15 minutes ensures optimal compound release without degradation .

- Material-to-liquid ratio : 1:20 (g/mL) balances solvent use and extraction efficiency .

Validated methods like HPLC (e.g., ZORBAX SB-C18 column, acetonitrile/0.1% acetic acid mobile phase) confirm purity and quantify yields . Comparative studies show UME outperforms Soxhlet and ultrasonic methods, yielding 5.24 mg/g vs. 4.72 mg/g in Platycodon radix .

Basic Research: What analytical methods ensure accurate quantification of this compound?

Methodological Answer:

High-performance liquid chromatography (HPLC) with UV detection at 267 nm is the gold standard. Key validation parameters include:

- Linearity : 0.082–1.640 mg/mL (R² > 0.999) .

- Recovery rates : 98.5% with RSD < 1% .

- Column specifications : C18 columns (e.g., 250 mm × 4.6 mm, 5 μm) with acetonitrile-based mobile phases .

For quality control, combine this compound quantification with HPLC-UV fingerprints (7 characteristic peaks) to distinguish Codonopsis species from adulterants like Campanumoea javanica .

Advanced Research: What molecular mechanisms underlie this compound’s anti-cancer effects?

Methodological Answer:

this compound induces apoptosis in colorectal cancer (CRC) via ASCT2-mediated glutamine metabolism inhibition. Key experimental designs include:

- In vitro models : HCT-116 cells treated with this compound ± ASCT2 inhibitor (Benser) or p53 inhibitor (Pifithrin-α) .

- Biomarker assays : Glutamine, ATP, and GSH levels measured to assess metabolic disruption .

- Apoptosis markers : Annexin V/PI staining, caspase-3/7 cleavage, and Bax/Survivin ratio analysis .

this compound upregulates p53 nuclear translocation and p21 expression, enhancing Bax-mediated apoptosis. In vivo studies in nude mice validate tumor suppression .

Advanced Research: How does this compound modulate microglial polarization in neuroprotection?

Methodological Answer:

this compound shifts BV2 microglia from pro-inflammatory M1 to anti-inflammatory M2 phenotypes under oxygen-glucose deprivation/reperfusion (OGD/R) injury:

- Dosage optimization : Pretreatment with 10–50 μM this compound shows dose-dependent effects on TNF-α and TGF-β .

- Pathway analysis : CKLF1/CCR4 axis inhibition reduces HIF-1α, confirmed via qPCR (CD16/32↓, CD206↑) and immunofluorescence .

- Functional assays : IL-12p35/IL-23p19 cytokine profiling and PMA/ionomycin-stimulated IL-17A measurement in CD4+ T cells .

Advanced Research: How do agricultural practices influence this compound content in Codonopsis species?

Methodological Answer:

NPK fertilizer ratios critically impact yield and bioactive compound synthesis:

- Nitrogen (N) : Primary driver of biomass (128–174 kg/ha for 2100–2500 kg yield) .

- Phosphorus (P₂O₅) : Maximizes this compound content (77–118 kg/ha for >0.75 mg/g) .

- Optimal ratio : N:P₂O₅:K₂O = 1:0.54–0.63:0.32–0.42 balances yield and quality .

Mathematical models (e.g., Box-Behnken response surface) validate these parameters .

Advanced Research: Why is this compound insufficient as a sole biomarker for Codonopsis quality control?

Methodological Answer:

this compound is not species-specific; substitutes/adulterants (e.g., Platycodon grandiflorum) show comparable levels (0.20–0.24 mg/g) . Solutions include:

- Multi-marker HPLC fingerprints : 7 characteristic peaks differentiate Codonopsis from Campanumoea .

- Metabolomic profiling : Combine with polysaccharides (0.059–0.173 g/g) for specificity .

Advanced Research: How does this compound resolve conflicting data in anti-inflammatory studies?

Methodological Answer:

this compound’s dual inhibition of xanthine oxidase and pro-inflammatory cytokines (e.g., TNF-α↓, TGF-β↑) explains variable efficacy . Key approaches:

- Cell-type specificity : Test in BV2 microglia vs. THP-1 monocytes to assess IL-12/IL-23 modulation .

- Dose-response curves : Establish thresholds for anti-inflammatory vs. cytotoxic effects .

Advanced Research: What experimental controls are critical when studying this compound’s p53-dependent mechanisms?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。